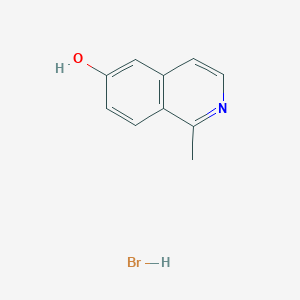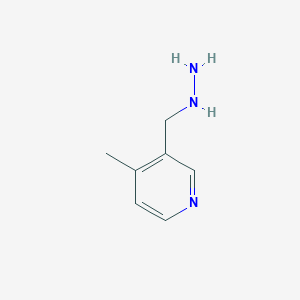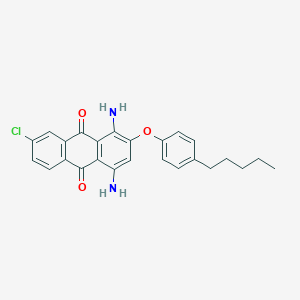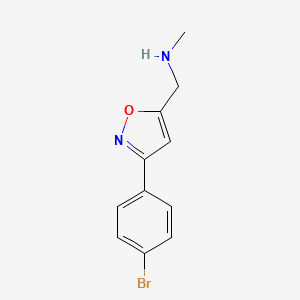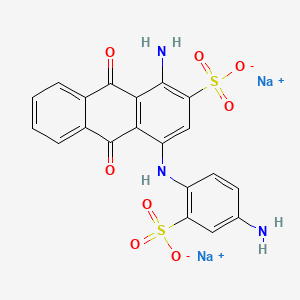
1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes and pigments. This particular compound is characterized by its two benzylamino groups and two hydroxyl groups attached to the anthracene-9,10-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone, which is a common starting material for many anthraquinone derivatives.
Nitration: Anthraquinone is first nitrated to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Benzylation: The amino groups are then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Hydroxylation: Finally, hydroxyl groups are introduced at the 4 and 8 positions using a hydroxylating agent such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones and other reduced derivatives.
Substitution: The benzylamino and hydroxyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.
Industry: The compound is used as a dye and pigment in various industrial applications.
Wirkmechanismus
The mechanism of action of 1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways in biological systems. The compound can generate reactive oxygen species (ROS) and induce oxidative stress, leading to cell damage and apoptosis. It can also interact with DNA and proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diaminoanthraquinone: Similar in structure but lacks the benzyl groups.
1,5-Dihydroxyanthraquinone: Similar in structure but lacks the benzylamino groups.
2,6-Diaminoanthraquinone: Similar in structure but has amino groups at different positions.
Uniqueness
1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione is unique due to the presence of both benzylamino and hydroxyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
82701-87-9 |
|---|---|
Molekularformel |
C28H22N2O4 |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
1,5-bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O4/c31-21-13-11-19(29-15-17-7-3-1-4-8-17)23-25(21)28(34)24-20(12-14-22(32)26(24)27(23)33)30-16-18-9-5-2-6-10-18/h1-14,29-32H,15-16H2 |
InChI-Schlüssel |
FNVWNSUZFQFYGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


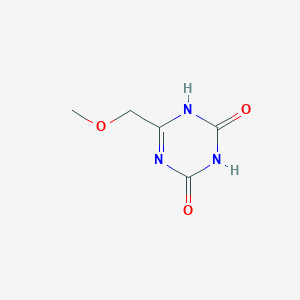
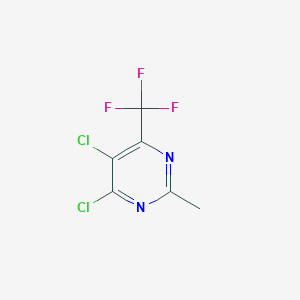

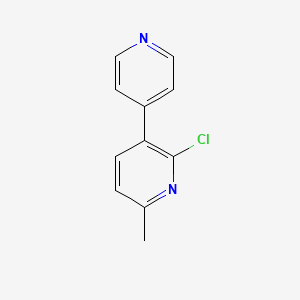
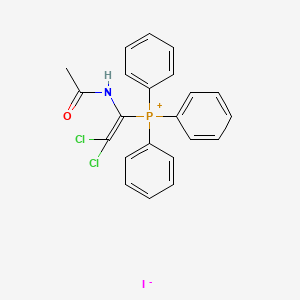

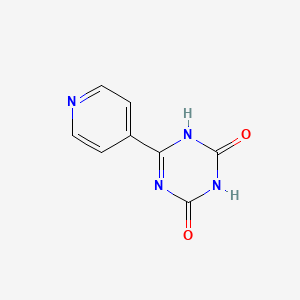
![7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13141017.png)
